molecular formula C14H26FN3O4 B13490490 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate

Cat. No.: B13490490
M. Wt: 319.37 g/mol
InChI Key: XFNPRYWNCRIJCE-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, an aminomethyl group, and a fluoropyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrazolidine ring. The fluorination and introduction of the aminomethyl group are key steps that require specific reagents and conditions. Common reagents used in the synthesis include tert-butyl alcohol, fluorinating agents, and aminomethylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the fluorine atom.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-tert-butylbenzene: Shares the tert-butyl groups but lacks the pyrazolidine ring and fluorine atom.

    1,2-Di-tert-butyl-4-fluorobenzene: Similar in having tert-butyl and fluorine but differs in the ring structure.

    1,2-Di-tert-butyl-4-aminomethylbenzene: Contains the aminomethyl group but lacks the fluorine and pyrazolidine ring.

Uniqueness

1,2-Di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is unique due to its combination of functional groups and ring structure. This uniqueness provides specific chemical properties and reactivity that are not found in the similar compounds listed above.

Properties

Molecular Formula

C14H26FN3O4

Molecular Weight

319.37 g/mol

IUPAC Name

ditert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H26FN3O4/c1-12(2,3)21-10(19)17-8-14(15,7-16)9-18(17)11(20)22-13(4,5)6/h7-9,16H2,1-6H3

InChI Key

XFNPRYWNCRIJCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)(CN)F

Origin of Product

United States

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